![molecular formula C12H11NO2 B1355353 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione CAS No. 92952-46-0](/img/structure/B1355353.png)

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione

説明

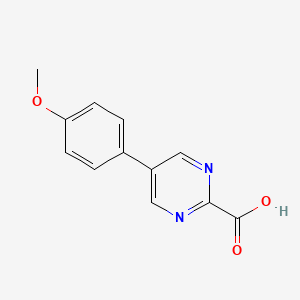

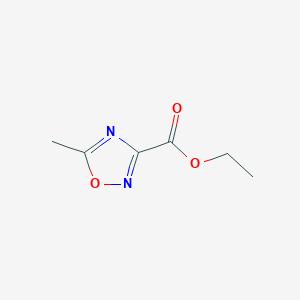

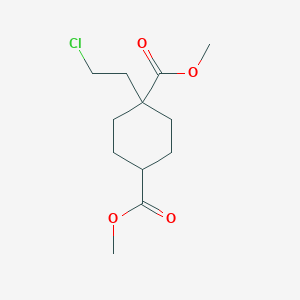

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione is a chemical compound with the molecular formula C12H11NO2 . It is also known by its CAS number 92952-46-0.

Molecular Structure Analysis

The molecule contains a total of 28 bonds. There are 17 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 ketone (aromatic) .科学的研究の応用

Synthesis and Chemical Reactions

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione has been utilized in the synthesis of various complex chemical structures. For instance, it served as a precursor in synthesizing dibenzo[b,f][1,5]diazacyclododecene and dibenzo[b,g][1,6]diazacyclododecene ring systems via periodate oxidation (Afsah, Fadda, Bondock, & Hammouda, 2009). Additionally, its use in the Schmidt reaction led to the synthesis of hexahydro-benzo[b][1,4]diazecin-2,7-dione (Afsah et al., 2009).

- [f]indole-4,9-diones through a regioselective photoaddition process, offering a novel approach for the formation of these compounds (Kobayashi, Takeuchi, Seko, & Suginome, 1991). This method has been applied in synthesizing kinamycin skeleton structures, demonstrating the versatility of this compound in complex organic syntheses.

Pharmaceutical Research

In the field of pharmaceutical research, compounds synthesized from this compound have shown potential in cancer treatment. For example, a benz[f]indole-4,9-dione analog, synthesized from this compound, demonstrated significant growth inhibition in human cancer cell lines and induced G2/M cell cycle arrest and apoptosis in human lung cancer cells (A549) (Lee et al., 2004). This finding highlights the compound's potential as an antitumor agent.

Additionally, derivatives of 1H-pyrrolo[3,2-g]quinoline-4,9-diones and 4,9-dioxo-4,9-dihydro-1H-benzo[f]indoles, synthesized using this compound, exhibited significant antifungal activity against various fungi, suggesting their potential as antifungal agents (Ryu, Lee, Jeong, & Nho, 2009).

作用機序

Target of Action

It’s known that indole derivatives, which 6,7,8,9-tetrahydro-1h-benzo[g]indole-2,3-dione is a part of, bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives are known to interact with their targets, causing a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .

Result of Action

Indole derivatives are known to have diverse biological activities .

Action Environment

The structure of indole derivatives can influence their interaction with the environment and their biological activity .

生化学分析

Biochemical Properties

6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of mitogen-activated protein kinases (MAPKs), which play a critical role in cell proliferation, differentiation, and apoptosis . By affecting MAPK signaling, this compound can influence cell growth and survival. Furthermore, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox balance and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These molecular interactions contribute to the compound’s overall biological effects.

特性

IUPAC Name |

6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-9-6-5-7-3-1-2-4-8(7)10(9)13-12(11)15/h5-6H,1-4H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQOEXMBQYZXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC3=C2NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20918855 | |

| Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92952-46-0 | |

| Record name | 1H-Benz(g)indole-2,3-dione, 6,7,8,9-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092952460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7,8,9-Tetrahydro-1H-benzo[g]indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B1355279.png)